4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile
Overview
Description
4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile is an organic compound with the molecular formula C₁₂H₁₂FNO and a molecular weight of 205.23 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydropyran ring, which is further substituted with a carbonitrile group. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
The synthesis of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with tetrahydropyran-4-carbonitrile under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high purity and yield .
Chemical Reactions Analysis
4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Scientific Research Applications
4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, influencing biological processes. The carbonitrile group may also play a role in binding to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile can be compared with similar compounds such as:
- 4-(3-Chlorophenyl)tetrahydropyran-4-carbonitrile
- 4-(3-Trifluoromethylphenyl)tetrahydropyran-4-carbonitrile
- 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and applications. The presence of different substituents like chlorine, trifluoromethyl, or phenyl groups can significantly alter the compound’s properties and potential uses .
Properties
IUPAC Name |
4-(2-fluorophenyl)oxane-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYSNTZJNYCWMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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